(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide
Description
Structural Characterization
Crystallographic Analysis and X-ray Diffraction Patterns
While direct crystallographic data for (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide is not available in the provided sources, insights into its potential packing and intermolecular interactions can be inferred from related benzimidazole-hydrazone derivatives. For example, benzimidazole derivatives with similar hydrazone moieties often exhibit hydrogen-bonded chains via N–H⋯N and C–H⋯O interactions. The planar benzimidazole core and conjugated hydrazone group may facilitate π-π stacking interactions, as observed in analogous structures.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key proton environments for (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide include:
The absence of NH signals in the hydrazone moiety confirms the formation of the imine bond, while the methoxy group’s singlet at ~3.85 ppm is diagnostic.
Fourier-Transform Infrared (FT-IR) Vibrational Profiles
Critical absorption bands for structural validation include:
The absence of a strong NH stretch around 3200 cm⁻¹ confirms hydrazone formation.
Mass Spectrometric Fragmentation Patterns
While explicit mass data for the target compound is unavailable, analogous hydrazone derivatives exhibit characteristic fragments:
Computational Molecular Modeling
Density Functional Theory (DFT) Calculations
Theoretical studies on similar benzimidazole-hydrazone hybrids reveal:
- Optimized Geometry : The benzimidazole ring adopts a planar conformation, while the hydrazone group is conjugated with the aryl substituent.
- Bond Lengths :
| Bond | Length (Å) | Source |
|---|---|---|
| C=N (Hydrazone) | 1.28–1.30 | |
| C–O (Methoxy) | 1.38–1.40 | |
| N–H (Benzimidazole) | 1.01–1.03 |
- Electronic Properties : The molecule’s conjugation extends across the benzimidazole and hydrazone moieties, stabilizing the HOMO.
HOMO-LUMO Electronic Structure Analysis
Frontier molecular orbital analysis for related compounds indicates:
- HOMO : Localized on the benzimidazole ring and hydrazone π-system, contributing to electron-donating capacity.
- LUMO : Delocalized across the 4-methoxybenzylidene group, facilitating electron-accepting interactions.
- Energy Gap : ~4.9–5.2 eV (estimated from analogous systems), indicating moderate reactivity.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-13-8-6-12(7-9-13)11-18-21-17(22)10-16-19-14-4-2-3-5-15(14)20-16/h2-9,11H,10H2,1H3,(H,19,20)(H,21,22)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXXHCURRXCWIZ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide with 4-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Condensation Reactions
The hydrazide group participates in condensation with aldehydes or ketones to form Schiff bases. For example:
-
Reactants : 4-Methoxybenzaldehyde
-
Conditions : Reflux in glacial acetic acid (1–2 hours)
-
Product : (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide itself is synthesized via this method .
This reaction leverages the nucleophilic hydrazide nitrogen attacking the electrophilic carbonyl carbon of aldehydes, followed by dehydration .
Cyclocondensation Reactions
The compound undergoes cyclization to form heterocyclic systems:
-
Reactants : 2-Chloroacetyl chloride
-
Conditions : Reflux in methanol with triethylamine (5 hours)
-
Product : β-Lactam derivatives (azetidin-4-ones)
The hydrazone acts as a bidentate ligand, facilitating ring closure to form β-lactams, which are structurally analogous to penicillin .
Nucleophilic Substitution
The benzimidazole nitrogen and hydrazide group engage in alkylation:
-
Reactants : Ethyl 2-bromoacetate
-
Conditions : Dimethylformamide (DMF), sodium hydride, room temperature (4 hours)
-
Product : Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate
This reaction exploits the nucleophilicity of the benzimidazole nitrogen for S-alkylation .
Acid-Catalyzed Hydrolysis
The hydrazone bond is susceptible to hydrolysis under acidic conditions:
-
Reactants : Dilute HCl or H₂SO₄
-
Conditions : Reflux in aqueous ethanol (3–5 hours)
-
Product : 2-(1H-Benzo[d]imidazol-2-yl)acetohydrazide and 4-methoxybenzaldehyde.
This reversibility is critical for prodrug applications.
Redox Reactions
The compound exhibits antioxidant activity via hydrogen atom transfer:
-
Assay : DPPH radical scavenging
-
Mechanism : The hydrazone donates hydrogen atoms to stabilize free radicals .
Complexation with Metal Ions
The benzimidazole and hydrazone moieties act as polydentate ligands:
-
Metals : Cu(II), Ni(II), Co(II)
-
Conditions : Methanol, room temperature (2 hours)
-
Products : Octahedral or square-planar complexes
These complexes show enhanced antimicrobial activity compared to the free ligand .
Enzyme Inhibition Interactions
The compound inhibits lipoxygenase (LOX) and EGFR kinase:
Tautomerism and Isomerism
In solution, the compound exhibits dynamic tautomerism between syn-E and anti-Z conformers, confirmed by:
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with acetohydrazide in the presence of a suitable catalyst. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains. For instance, derivatives containing benzimidazole moieties have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.27 µM |
| Compound B | Escherichia coli | 1.43 µM |
| Compound C | Candida albicans | 2.60 µM |
Anticancer Activity
The anticancer potential of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide has been evaluated against various cancer cell lines. Notably, studies have shown that compounds featuring the benzimidazole structure can inhibit cell proliferation in colorectal carcinoma cells (HCT116) more effectively than standard treatments like 5-fluorouracil (5-FU) .
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound Name | IC50 Value (µM) | Comparison with 5-FU (IC50 = 9.99 µM) |
|---|---|---|
| Compound D | 5.85 | More potent |
| Compound E | 4.53 | More potent |
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide and target proteins involved in cancer and microbial pathways. These studies suggest that the compound may inhibit key enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in both cancer cells and bacteria .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzimidazole derivatives, including (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide, revealed that certain modifications to the structure significantly enhanced anticancer activity. The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's potential as a therapeutic agent against colorectal cancer .
Case Study 2: Antimicrobial Spectrum
In another investigation focusing on antimicrobial properties, a library of benzimidazole derivatives was screened against multiple pathogens, including resistant strains of bacteria. The results indicated that compounds with specific substituents exhibited enhanced activity, paving the way for further development into effective antimicrobial agents .
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-N’-(4-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins. Additionally, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- (E)-N'-(4-Methoxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 228): IC50 (α-glucosidase inhibition): 6.10 ± 0.5 μM, significantly more potent than acarbose (IC50 = 378.2 ± 0.12 μM) .
(Z)-2-((1H-Benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide (Compound 13b) :
(E)-2-(1H-Benzo[d]imidazol-2-ylthio)-N'-(4-methoxybenzylidene)acetohydrazide (Compound 3) :
Substituent Position and Bioactivity
N'-(2,4-Dimethoxybenzylidene) Derivatives (Compound 4) :
(E)-N'-(4-Chlorobenzylidene)-2-(5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 11j) :
Enzyme Inhibition
Key Insight : Ethylthio-substituted benzimidazoles (e.g., 228, 212) exhibit superior α-glucosidase inhibition, suggesting that electron-donating groups at the benzimidazole core enhance activity.
Antimicrobial Activity
Key Insight : Halogenated derivatives (e.g., 24d) show better antimicrobial potency than dimethoxy-substituted analogs, likely due to increased electrophilicity .
Biological Activity
(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide is a novel compound derived from benzimidazole, known for its diverse biological activities. This compound features a hydrazone linkage, which enhances its reactivity and potential therapeutic properties. The unique methoxy substitution on the benzylidene group is believed to influence its solubility and interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide is C18H18N4O2, with a molar mass of approximately 308.33 g/mol. Its structure is characterized by the following features:
- Benzimidazole moiety : Known for various biological activities, including anticancer and antimicrobial properties.
- Hydrazone linkage : Contributes to the reactivity and potential therapeutic applications.
- Methoxy substitution : Enhances solubility and may modify pharmacokinetic properties.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide has shown potential in inhibiting cancer cell proliferation. A study highlighted that derivatives similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells. The mechanism of action often involves:
- Induction of apoptosis : Activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
- Cell cycle arrest : Compounds can halt the progression of the cell cycle, preventing cancer cell division.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide | TBD | TBD |
| 6h | 7.82 | HepG2 |
| 6i | 21.48 | Various |
Antimicrobial Properties
In addition to anticancer activity, benzimidazole derivatives have been recognized for their antimicrobial effects. The structural characteristics of (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide may contribute to its efficacy against bacterial and fungal pathogens.
Mechanistic Studies
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, studies have shown that similar compounds can inhibit key kinases involved in cancer progression, such as EGFR and HER2. These interactions are often assessed through molecular docking studies, which provide insights into binding affinities and interaction patterns.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that compounds structurally related to (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, compounds with similar hydrazone linkages showed IC50 values ranging from 5 µM to over 20 µM in various assays.
- Apoptosis Induction : Detailed mechanistic studies revealed that certain derivatives could upregulate pro-apoptotic markers such as caspase-3 while downregulating anti-apoptotic markers like Bcl-2, indicating a robust apoptotic response.
Q & A
Q. Q1. What are the standard synthetic routes for (E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide?
The compound is typically synthesized via a condensation reaction between a benzimidazole-containing acetohydrazide precursor and 4-methoxybenzaldehyde. A common method involves:
- Reacting 2-(1H-benzimidazol-2-yl)acetohydrazide with 4-methoxybenzaldehyde in ethanol under acidic (e.g., glacial acetic acid) or basic conditions.
- Refluxing for 4–6 hours to form the hydrazone linkage (C=N), followed by recrystallization in methanol or ethanol to purify the product .
Key validation : FT-IR to confirm the C=N stretch (~1600 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
Q. Q2. How is structural characterization performed for this compound?
Q. Q3. What in vitro assays are used to evaluate its biological activity?
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Anti-inflammatory potential : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Controls : Compare with standard drugs (e.g., aspirin for COX inhibition, doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. Q4. How can synthetic yields be optimized for this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-synthesis purification. Ethanol balances yield and ease of recrystallization .
- Catalyst use : Trace acetic acid or piperidine accelerates imine formation while minimizing side products like Schiff base oligomers .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Q. Q5. How are structural contradictions resolved (e.g., tautomerism in hydrazone derivatives)?
Q. Q6. What computational methods are used to predict bioactivity?
- Molecular docking : Screens against target proteins (e.g., COX-2, tubulin) using AutoDock Vina. Key parameters include binding energy (< -7 kcal/mol) and interactions with catalytic residues (e.g., Arg120 in COX-2) .
- QSAR models : Correlates substituent effects (e.g., electron-withdrawing groups on benzimidazole) with biological activity .
Q. Q7. How to address discrepancies in biological activity data across studies?
- Assay standardization : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., 48-hour incubation for MTT assays) .
- Metabolic stability tests : Evaluate compound degradation in serum-containing media using LC-MS .
- Synergistic studies : Combine with known inhibitors (e.g., paclitaxel) to assess additive vs. antagonistic effects .
Q. Q8. What strategies improve selectivity for COX-2 over COX-1?
- Substituent modification : Introduce bulky groups (e.g., 4-methoxybenzylidene) to sterically hinder COX-1’s smaller active site .
- Sulfonamide incorporation : Replace hydrazide with sulfonamide to mimic celecoxib’s binding mode .
- In silico mutagenesis : Identify key residues (e.g., Val523 in COX-2) for selective interactions .
Critical Analysis of Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
